Interleukin-1beta (163-171)
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Overview
Description
Interleukin-1beta (163-171) is a synthetic peptide fragment derived from the larger cytokine Interleukin-1beta. This peptide consists of nine amino acids and is known for its immunomodulatory properties. Interleukin-1beta is a key player in the inflammatory response and is involved in various immune system functions, including the activation of lymphocytes and the induction of fever .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Interleukin-1beta (163-171) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Interleukin-1beta (163-171) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Interleukin-1beta (163-171) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin.
Major Products: The primary product is the peptide Interleukin-1beta (163-171) itself. Side products may include truncated or misfolded peptides, which are removed during purification .
Scientific Research Applications
Interleukin-1beta (163-171) has several applications in scientific research:
Immunology: Used to study the immune response and inflammation mechanisms.
Vaccine Development: Acts as an adjuvant to enhance the immune response to vaccines.
Cancer Research: Investigated for its role in tumor progression and potential therapeutic applications.
Neuroscience: Studied for its effects on neuronal differentiation and function.
Mechanism of Action
Interleukin-1beta (163-171) exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines and other immune mediators .
Comparison with Similar Compounds
Interleukin-1alpha: Another member of the Interleukin-1 family with similar functions but different receptor binding properties.
Interleukin-18: Shares structural similarities and is involved in similar immune responses.
Uniqueness: Interleukin-1beta (163-171) is unique due to its specific sequence and its ability to act as a potent immunomodulator. Unlike other cytokines, it has a well-defined role in both promoting and regulating inflammation, making it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64N12O19/c1-17(2)31(43)38(68)47-18(6-9-25(41)53)32(62)44-15-27(55)45-19(7-10-28(56)57)33(63)46-20(8-11-29(58)59)34(64)51-24(16-52)37(67)49-22(13-26(42)54)35(65)50-23(14-30(60)61)36(66)48-21(39(69)70)5-3-4-12-40/h17-24,31,52H,3-16,40,43H2,1-2H3,(H2,41,53)(H2,42,54)(H,44,62)(H,45,55)(H,46,63)(H,47,68)(H,48,66)(H,49,67)(H,50,65)(H,51,64)(H,56,57)(H,58,59)(H,60,61)(H,69,70)/t18-,19-,20-,21-,22-,23-,24-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXBZDOQHRZFDR-OEWCNXHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N12O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106021-96-9 |
Source
|
Record name | Interleukin-1beta (163-171) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106021969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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